molecular formula C12H17BrN2 B1405981 1-[(2-Bromo-5-methylphenyl)methyl]piperazine CAS No. 1499771-58-2

1-[(2-Bromo-5-methylphenyl)methyl]piperazine

Cat. No. B1405981
M. Wt: 269.18 g/mol
InChI Key: BCTFQIUQBCOHKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activity . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the aza-Michael addition between diamine and an in situ generated sulfonium salt .


Molecular Structure Analysis

The molecular structure of 1-[(2-Bromo-5-methylphenyl)methyl]piperazine consists of a piperazine ring attached to a bromo-methylphenyl group. The bromine atom is attached to the second carbon of the phenyl ring, which also carries a methyl group at the fifth position.


Chemical Reactions Analysis

Piperazine derivatives, including 1-[(2-Bromo-5-methylphenyl)methyl]piperazine, can undergo various chemical reactions. For instance, they can participate in cyclization reactions with 1,2-diamine derivatives and sulfonium salts . They can also undergo aza-Michael addition reactions with in situ generated sulfonium salts .


Physical And Chemical Properties Analysis

1-[(2-Bromo-5-methylphenyl)methyl]piperazine has a molecular formula of C12H17BrN2 and a molecular weight of 269.18 g/mol. More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.

Scientific Research Applications

Antiproliferative and Erythroid Differentiation

  • Piperazine derivatives have been tested for their ability to inhibit cell proliferation and induce erythroid differentiation in leukemia cell lines. Compounds including (S)-4-benzyl-1-(4-bromo-3-methylphenyl)-2 methylpiperazine showed significant inhibition of K-562 cell lines, suggesting potential applications in cancer therapy (Saab et al., 2013).

Antimicrobial Activities

  • Novel 1,2,4-Triazole derivatives, including those with piperazine components, have shown good to moderate antimicrobial activities against various microorganisms. This research demonstrates the potential for developing new antimicrobial agents (Bektaş et al., 2007).

Design and Synthesis of Novel Derivatives

  • The synthesis of novel piperazine derivatives and their pharmacological evaluation for potential use in treating conditions like depression and anxiety is a significant area of research. For example, derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been synthesized and evaluated for antidepressant and antianxiety activities (Kumar et al., 2017).

Antibacterial and Antiviral Activities

  • Piperazine derivatives have been found to possess significant antibacterial and antiviral activities. For instance, new urea and thiourea derivatives of piperazine doped with Febuxostat showed promising antiviral and antimicrobial properties (Reddy et al., 2013).

Development of Biofilm and MurB Inhibitors

  • Piperazine linkers in novel bis(pyrazole-benzofuran) hybrids have shown effective biofilm inhibition activities and potency as MurB enzyme inhibitors, suggesting their utility in tackling bacterial resistance (Mekky & Sanad, 2020).

Future Directions

The future research directions for 1-[(2-Bromo-5-methylphenyl)methyl]piperazine could involve exploring its potential biological and pharmaceutical applications, given that piperazine derivatives are known to exhibit a wide range of such activities . Additionally, further studies could focus on developing more efficient synthesis methods and investigating its detailed physical and chemical properties.

properties

IUPAC Name

1-[(2-bromo-5-methylphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-10-2-3-12(13)11(8-10)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTFQIUQBCOHKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Bromo-5-methylphenyl)methyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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